![molecular formula C14H14N6O2S B5526057 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

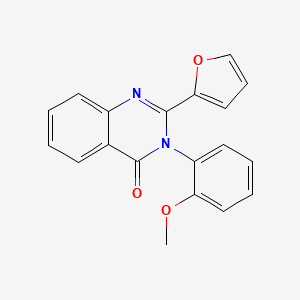

Descripción

Synthesis Analysis

The synthesis of 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide and related derivatives typically involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, followed by isolation using a simplified solid-phase extraction (SPE) method. This process results in high radiochemical yields and specific activities, indicating its potential for PET tracer development for imaging studies (Gao, Wang, & Zheng, 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those related to 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, has been characterized by various spectroscopic techniques such as NMR, LC-MS, and elemental analysis. These studies help in confirming the chemical structure, analyzing the stereochemistry, and understanding the molecular interactions within the compounds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the formation of Schiff bases through reactions with primary and heterocyclic amines, highlights the versatile chemical nature of these molecules. This reactivity is crucial for further chemical modifications and the synthesis of novel derivatives with potentially interesting biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Imaging Tracers

The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, has been explored for potential use as PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This approach demonstrates the tracer's applicability in advanced imaging techniques, aiming to provide insights into enzymatic activity in vivo, which is crucial for understanding various biological processes and diseases (Gao, Wang, & Zheng, 2016).

Environmental Studies

Although not directly involving 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide, research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides context for understanding the environmental and health impacts of related compounds. This research helps to elucidate the metabolic pathways and potential risks associated with exposure to similar chemical structures (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological Exploration

The development of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents represents a pharmacological application of thioacetamide derivatives. While not directly referencing the compound , this research indicates the broader potential of thioacetamide derivatives in drug development, suggesting possible avenues for the pharmacological application of 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide in areas such as neurological disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Green Chemistry

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for the production of azo disperse dyes, demonstrates the chemical industry's move towards more environmentally friendly manufacturing processes. While focusing on a different but related compound, this research underscores the importance of sustainable practices in chemical synthesis, potentially influencing future methodologies for synthesizing compounds like 2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide (Zhang Qun-feng, 2008).

Propiedades

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-22-9-4-2-8(3-5-9)18-10(21)6-23-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H,18,21)(H3,15,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJVLVRCOEWGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)